molecular formula C9H10BrN3O2 B14896549 2-((4-Bromophenyl)amino)-N-carbamoylacetamide

2-((4-Bromophenyl)amino)-N-carbamoylacetamide

Cat. No.: B14896549
M. Wt: 272.10 g/mol
InChI Key: CDNKZVKTQGESMN-UHFFFAOYSA-N
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Description

2-((4-Bromophenyl)amino)-N-carbamoylacetamide is a brominated organic compound with the CAS Registry Number 930735-80-1 and a molecular formula of C9H10BrN3O2 . It features a molecular structure consisting of an acetamide backbone substituted with a carbamoyl group and a (4-bromophenyl)amino moiety. As a building block in medicinal chemistry research, this compound belongs to a class of acetamide derivatives which are frequently investigated for their potential biological activities . Acetamide and phenoxyacetamide derivatives are prominent scaffolds in drug discovery, with documented research into a wide spectrum of pharmacological properties, including antimicrobial and anticancer effects . The presence of the 4-bromophenyl group is a common structural feature in the design of novel molecules for biological screening, as halogenated aromatic systems can influence a compound's binding affinity and metabolic stability . Researchers utilize such compounds as key intermediates in the synthesis of more complex heterocyclic structures, such as quinoline and oxadiazole hybrids, which are evaluated as candidates against various therapeutic targets . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H10BrN3O2

Molecular Weight

272.10 g/mol

IUPAC Name

2-(4-bromoanilino)-N-carbamoylacetamide

InChI

InChI=1S/C9H10BrN3O2/c10-6-1-3-7(4-2-6)12-5-8(14)13-9(11)15/h1-4,12H,5H2,(H3,11,13,14,15)

InChI Key

CDNKZVKTQGESMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCC(=O)NC(=O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromophenyl)amino)-N-carbamoylacetamide typically involves the reaction of 4-bromoaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-bromoaniline attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of an intermediate. This intermediate is then hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of 2-((4-Bromophenyl)amino)-N-carbamoylacetamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromophenyl)amino)-N-carbamoylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the bromine atom.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amines derived from the reduction of the amide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Bromophenyl)amino)-N-carbamoylacetamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways and disrupting cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Bromophenyl Acetamides

Compound Name Substituents/Functional Groups Notable Bond Lengths (Å) Molecular Weight (g/mol)
2-((4-Bromophenyl)amino)-N-carbamoylacetamide 4-Bromophenylamino, carbamoyl N/A (assumed similar to N-(4-Bromophenyl)acetamide) ~305 (estimated)
N-(4-Bromophenyl)acetamide Acetamide, 4-bromophenyl C1–C2: 1.501; N1–C2: 1.347; C6–Br: 1.8907 214.06
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide 4-Bromophenyl, 2-methoxyphenyl N/A 334.19
N-{[(4-Bromophenyl)amino]carbonyl}-2-chloroacetamide 4-Bromophenylamino, chloroacetamide N/A 332.58

Key Observations :

  • Halogen substituents (Br, Cl) in analogs like N-{[(4-Bromophenyl)amino]carbonyl}-2-chloroacetamide and 2-chloro-N-(4-fluorophenyl)acetamide are associated with improved antimicrobial activity due to electron-withdrawing effects .

Bioactivity and Pharmacological Profiles

Table 2: Antimicrobial Activity of Selected Bromophenyl Acetamides

Compound Name MIC (µg/mL or µmol/L) Tested Organisms Key Structural Influence
2-((4-Bromophenyl)amino)-N-carbamoylacetamide N/A (predicted based on analogs) N/A Carbamoyl group for H-bonding
N-(Substituted Phenyl)-2-Chloroacetamides 13–27 µmol/L (vs. S. aureus, E. coli) S. aureus, E. coli Electron-withdrawing Cl, Br
2-((4-Bromophenyl)sulfanyl)-N-(4-cyanophenyl)acetamide N/A N/A Sulfanyl group for lipophilicity

Key Observations :

  • Compounds with electron-withdrawing groups (Br, Cl, NO₂) at the para or meta positions exhibit enhanced antimicrobial activity. For example, 2-chloro-N-(4-fluorophenyl)acetamide derivatives show MIC values as low as 13 µmol/L against S. aureus .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Properties Influencing Bioavailability

Compound Name Polar Surface Area (Ų) Rotatable Bonds logP (Estimated) Oral Bioavailability (Predicted)
2-((4-Bromophenyl)amino)-N-carbamoylacetamide ~90 5 ~2.5 Moderate (due to H-bond donors)
N-(4-Bromophenyl)acetamide ~45 3 ~2.8 High
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide ~60 4 ~3.2 Moderate

Key Observations :

  • The carbamoyl group increases polar surface area (PSA) and hydrogen-bond count, which may reduce oral bioavailability compared to non-carbamoyl analogs .
  • Reduced rotatable bonds (≤10) in all compounds suggest favorable permeability, aligning with Veber’s rules for bioavailability .

Biological Activity

2-((4-Bromophenyl)amino)-N-carbamoylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article reviews the existing literature on the biological activity of this compound, summarizing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 2-((4-Bromophenyl)amino)-N-carbamoylacetamide have shown promising results in inhibiting cell proliferation in lung (A549) and leukemia (K562) cell lines.

Table 1: Cytotoxicity Data for Related Compounds

CompoundCell LineIC50 (µM)
Compound AA5491.539
Compound BK5621.732
2-((4-Bromophenyl)amino)-N-carbamoylacetamideTBDTBD

Note: The IC50 values for 2-((4-Bromophenyl)amino)-N-carbamoylacetamide are yet to be determined through experimental assays.

The proposed mechanism of action for compounds like 2-((4-Bromophenyl)amino)-N-carbamoylacetamide includes:

  • Inhibition of Protein Kinases : Many derivatives have been shown to inhibit specific protein kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : The compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at various phases, thereby inhibiting proliferation.

Antibacterial Activity

Compounds similar to 2-((4-Bromophenyl)amino)-N-carbamoylacetamide have also been evaluated for their antibacterial properties. Preliminary studies suggest that they exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Related Compounds

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus32 µg/mL
Compound DEscherichia coli64 µg/mL
2-((4-Bromophenyl)amino)-N-carbamoylacetamideTBDTBD

Case Studies and Research Findings

  • Linomide Derivatives : A study on Linomide derivatives revealed that modifications at the anilido moiety resulted in enhanced anticancer activity through improved binding interactions with target proteins like EGFRK . This suggests that similar modifications could be explored for 2-((4-Bromophenyl)amino)-N-carbamoylacetamide.
  • Molecular Docking Studies : Computational analyses using molecular docking have indicated that certain structural features in compounds can significantly influence their binding affinity to biological targets, which may be applicable to predicting the behavior of 2-((4-Bromophenyl)amino)-N-carbamoylacetamide .

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